molecular formula C27H32N2O6 B13612106 2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid

2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid

Cat. No.: B13612106
M. Wt: 480.6 g/mol
InChI Key: TZKRHFGEOTVWGK-UHFFFAOYSA-N
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Description

2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid is a complex organic compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the coupling process. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid typically involves multiple steps, including the protection of amino groups and the formation of the piperidine ring. One common method involves the following steps:

Chemical Reactions Analysis

2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid has several applications in scientific research:

    Peptide synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc and Fmoc groups protect amino acids during the coupling process.

    Medicinal chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system due to the presence of the piperidine ring.

    Biological studies: The compound is used in studies involving enzyme inhibitors and receptor ligands

Mechanism of Action

The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid depends on its application. In peptide synthesis, the Boc and Fmoc groups protect the amino acids from unwanted reactions. In medicinal chemistry, the piperidine ring can interact with various biological targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar compounds include:

These compounds share the use of Boc and Fmoc protecting groups, but differ in their specific structures and applications.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetic acid

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-17-12-13-18(14-24(30)31)29(15-17)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31)

InChI Key

TZKRHFGEOTVWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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